N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with an imidazole group, a benzylpiperidine moiety, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the imidazole and piperidine groups through various coupling reactions. Common reagents might include halogenated intermediates, amines, and carboxylic acids, with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Studying its interactions with biological macromolecules like proteins or nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide include other pyridazine derivatives, imidazole-containing compounds, and piperidine-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(24-11-8-19-15-23-16-25-19)20-6-7-21(27-26-20)28-12-9-18(10-13-28)14-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,25)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUZHUOHDRNQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCC4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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